molecular formula C17H22Cl2N2O4 B8494063 3,5-Dichlorobenzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

3,5-Dichlorobenzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Cat. No. B8494063
M. Wt: 389.3 g/mol
InChI Key: FGUQXZRTLDYVNU-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A mixture comprising of 3,5-dichlorobenzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (1.8143 g, 4.66 mmol) and trifluoroacetic acid (14.36 ml, 186 mmol) in DCM (15.54 ml) was stirred at RT for 2 hours. The reaction mixture was concentrated under reduced pressure, diluted with DCM and washed with water. The organic portion was separated, dried over MgSO4, filtered and concentrated under reduced pressure to form an orange oil which was used in the next step without further purification;
Quantity
1.8143 g
Type
reactant
Reaction Step One
Quantity
14.36 mL
Type
reactant
Reaction Step One
Name
Quantity
15.54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][C:18]2[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:25])[CH:19]=2)=[O:15])[CH2:10]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][C:18]2[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:25])[CH:19]=2)=[O:15])[CH2:10]1

Inputs

Step One
Name
Quantity
1.8143 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
Name
Quantity
14.36 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15.54 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with DCM
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic portion was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to form an orange oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
NC1CN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.